Cas no 919797-17-4 (2-\u200b2-\u200b(2,\u200b5-\u200bDimethoxyphenyl)\u200bethyl\u200bamino\u200bmethyl\u200b-phenol)

2-\u200b2-\u200b(2,\u200b5-\u200bDimethoxyphenyl)\u200bethyl\u200bamino\u200bmethyl\u200b-phenol structure
919797-17-4 structure
商品名:2-\u200b2-\u200b(2,\u200b5-\u200bDimethoxyphenyl)\u200bethyl\u200bamino\u200bmethyl\u200b-phenol
CAS番号:919797-17-4
MF:C17H21NO3
メガワット:287.35354
CID:760798
PubChem ID:71424713

2-\u200b2-\u200b(2,\u200b5-\u200bDimethoxyphenyl)\u200bethyl\u200bamino\u200bmethyl\u200b-phenol 化学的及び物理的性質

名前と識別子

    • 2-[[2-(2,5-dimethoxyphenyl)ethylamino]methyl]phenol
    • Phenol, 2-[[[2-(2,5-dimethoxyphenyl)ethyl]amino]methyl]-
    • 2-(((2-(2,5-Dimethoxyphenyl)ethyl)amino)methyl)phenol
    • 25H-Nboh [NFLIS-DRUG]
    • PD057606
    • DTXSID10843506
    • Phenol, 2-(((2-(2,5-dimethoxyphenyl)ethyl)amino)methyl)-
    • 25H-Nboh
    • NS00067999
    • 919797-17-4
    • UNII-7A5VW2R14B
    • 2,5-Dimethoxy-(N-(2-hydroxybenzyl))phenethylamine
    • 2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol
    • 7A5VW2R14B
    • 2-\u200b2-\u200b(2,\u200b5-\u200bDimethoxyphenyl)\u200bethyl\u200bamino\u200bmethyl\u200b-phenol
    • インチ: InChI=1S/C17H21NO3/c1-20-15-7-8-17(21-2)13(11-15)9-10-18-12-14-5-3-4-6-16(14)19/h3-8,11,18-19H,9-10,12H2,1-2H3
    • InChIKey: GWSDQXKNRDQTTQ-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC(=C(C=C1)OC)CCNCC2=CC=CC=C2O

計算された属性

  • せいみつぶんしりょう: 287.15214353g/mol
  • どういたいしつりょう: 287.15214353g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 7
  • 複雑さ: 287
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

2-\u200b2-\u200b(2,\u200b5-\u200bDimethoxyphenyl)\u200bethyl\u200bamino\u200bmethyl\u200b-phenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D457480-1mg
2-\u200b[[[2-\u200b(2,\u200b5-\u200bDimethoxyphenyl)\u200bethyl]\u200bamino]\u200bmethyl]\u200b-phenol
919797-17-4
1mg
$ 207.00 2023-04-17
TRC
D457480-10mg
2-\u200b[[[2-\u200b(2,\u200b5-\u200bDimethoxyphenyl)\u200bethyl]\u200bamino]\u200bmethyl]\u200b-phenol
919797-17-4
10mg
$ 1642.00 2023-04-17

2-\u200b2-\u200b(2,\u200b5-\u200bDimethoxyphenyl)\u200bethyl\u200bamino\u200bmethyl\u200b-phenol 関連文献

2-\u200b2-\u200b(2,\u200b5-\u200bDimethoxyphenyl)\u200bethyl\u200bamino\u200bmethyl\u200b-phenolに関する追加情報

Introduction to 2-(2,5-Dimethoxyphenyl)ethylamino)methylphenol (CAS No. 919797-17-4)

2-(2,5-Dimethoxyphenyl)ethylamino)methylphenol, identified by the Chemical Abstracts Service Number (CAS No.) 919797-17-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its complex aromatic and amine functional groups, which contribute to its unique chemical properties and potential biological activities. The presence of dimethoxyphenyl and ethylamino moieties in its structure suggests a high degree of molecular complexity, making it a subject of interest for researchers exploring novel therapeutic agents.

The structure of this compound consists of a central phenolic ring substituted with an ethylamino group and a dimethoxyphenyl side chain. This arrangement imparts specific electronic and steric properties that can influence its interactions with biological targets. The dimethoxyphenyl moiety, in particular, is known for its ability to modulate enzyme activity and receptor binding, which has been leveraged in the development of various pharmacological agents. The ethylamino group further enhances the compound's potential by introducing basicity and hydrogen bonding capabilities, which are crucial for drug-receptor interactions.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural motifs. Specifically, the dimethoxyphenyl scaffold has been extensively studied for its role in modulating inflammatory pathways and antioxidant activities. Research has demonstrated that derivatives of this class can exhibit significant effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response. Additionally, the phenolic nature of the compound contributes to its antioxidant properties, making it a promising candidate for applications in neuroprotection and cardiovascular health.

The biological activity of 2-(2,5-Dimethoxyphenyl)ethylamino)methylphenol has been investigated in several preclinical studies. These studies have highlighted its potential as an inhibitor of various inflammatory mediators, suggesting its utility in treating conditions such as arthritis, asthma, and other chronic inflammatory disorders. Furthermore, preliminary findings indicate that this compound may possess neuroprotective effects, which could make it relevant for the development of therapies targeting neurodegenerative diseases like Alzheimer's and Parkinson's. The interactions between this molecule and biological targets such as kinases and transcription factors are also areas of active research.

The synthesis of 2-(2,5-Dimethoxyphenyl)ethylamino)methylphenol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the functionalization of a dimethoxybenzene precursor through nucleophilic substitution or cross-coupling reactions to introduce the ethylamino group. Subsequent modifications are then performed to achieve the final structure. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules, facilitating their use in both research and industrial applications.

The pharmacokinetic profile of this compound is another critical aspect that has been studied to assess its potential as a drug candidate. Early pharmacokinetic studies suggest that 2-(2,5-Dimethoxyphenyl)ethylamino)methylphenol exhibits moderate solubility in water and lipids, which is favorable for absorption and distribution throughout the body. Additionally, preliminary data indicate a reasonable half-life, suggesting sustained activity at therapeutic doses. These properties make it an attractive candidate for further development into a novel therapeutic agent.

In conclusion, 2-(2,5-Dimethoxyphenyl)ethylamino)methylphenol (CAS No. 919797-17-4) represents a promising compound with significant potential in pharmaceutical applications. Its unique structural features, combined with its observed biological activities, make it a valuable tool for researchers exploring new therapeutic strategies. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases and improving patient outcomes.

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